molecular formula C16H27NO6 B1464224 1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate CAS No. 1353502-44-9

1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate

Cat. No. B1464224
M. Wt: 329.39 g/mol
InChI Key: UCDILZVSBMKGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate” is a complex organic molecule. The “tert-butyl” groups suggest the presence of tertiary butyl functional groups, which are derived from butane and have the formula -C(CH3)3. The “pyrrolidinetricarboxylate” part suggests the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and three carboxylate groups, which are -COO- groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The tert-butyl groups are generally quite inert, but could potentially undergo reactions under certain conditions . The carboxylate groups are more reactive and could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl groups could potentially make the compound more hydrophobic .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses as a catalyst, or its behavior in biological systems .

properties

IUPAC Name

1-O,3-O-ditert-butyl 4-O-methyl pyrrolidine-1,3,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(19)11-9-17(8-10(11)12(18)21-7)14(20)23-16(4,5)6/h10-11H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDILZVSBMKGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CN(CC1C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Di(tert-butyl) 4-methyl 1,3,4-pyrrolidinetricarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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